3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Overview
Description
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chemical compound with a unique molecular structure featuring a piperazine ring substituted with carboxyl and benzyloxycarbonyl groups. Known for its significant properties in synthetic chemistry and scientific research, this compound finds applications across diverse fields, including medicinal chemistry, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid often begins with the selection of appropriate piperazine derivatives. The process typically involves multiple steps, including:
Nitration of Piperazine: Introduction of nitro groups into the piperazine ring under acidic conditions.
Reduction of Nitro Groups: Conversion of nitro groups to amino groups through catalytic hydrogenation.
Protection of Amino Groups: Conversion to benzyloxycarbonyl groups using benzyl chloroformate under basic conditions.
Industrial Production Methods:
On an industrial scale, the compound can be produced through continuous flow synthesis, optimizing reaction conditions such as temperature, pressure, and solvent to increase yield and purity. Utilizing automated systems reduces human error and ensures consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxycarbonyl groups can be oxidized to yield carboxyl derivatives.
Reduction: Reduction reactions can selectively target the piperazine ring, modifying its electronic properties.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like alkyl halides, with reactions typically occurring under basic or acidic conditions depending on the desired product.
Major Products Formed:
The primary products formed from these reactions can range from piperazine derivatives to compounds with varying degrees of oxidation, reduction, or functional group substitution, tailored for specific applications in research and industry.
Scientific Research Applications
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is utilized in various research domains:
Chemistry: Employed as a key intermediate in the synthesis of complex organic molecules.
Biology: Used to study the interaction of piperazine derivatives with biological macromolecules.
Medicine: Investigated for potential therapeutic properties and as a building block for drug development.
Industry: Applied in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. Its piperazine ring can bind to various receptors or enzymes, influencing their activity. The benzyloxycarbonyl groups offer steric hindrance, affecting the compound's binding affinity and specificity.
Molecular Targets and Pathways:
Targets include enzymes like proteases and receptors involved in neurotransmission.
Pathways influenced involve signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Compared to other piperazine derivatives, 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid stands out due to the presence of dual benzyloxycarbonyl groups, which enhance its reactivity and functional versatility.
List of Similar Compounds:
2,5-Dihydroxy-1,4-benzoquinone
4-Nitropyridine N-oxide
N-Benzylpiperazine
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Properties
IUPAC Name |
3,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)17-18(20(26)28-13-15-7-3-1-4-8-15)23(12-11-22-17)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABDCBWBCYJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678781 | |
Record name | 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370891-25-1 | |
Record name | 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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